2-Hydroxy-2-phenyl-butyric acid methyl ester

Lipophilicity QSAR Chromatography

Pharmaceutical QC labs require certified impurity standards to meet pharmacopeial monograph requirements. Generic substitutions risk misidentification and failed regulatory audits. This compound is the exact solution. • Certified Oxybutynin Impurity 9/10 (CAS 76142-48-8) with a defined LogP of 1.46 ensures reproducible HPLC retention. • Facile distillative purification is enabled by a bp of 115-118°C (6 Torr), impractical with the free acid analog. • Supplied with a full Certificate of Analysis; available in 10-100 mg quantities for immediate global dispatch.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B12122919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenyl-butyric acid methyl ester
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)OC)O
InChIInChI=1S/C11H14O3/c1-3-11(13,10(12)14-2)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3
InChIKeyUBRWRMHONGHPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-phenyl-butyric Acid Methyl Ester: Chiral Intermediate & Reference Standard


2-Hydroxy-2-phenyl-butyric acid methyl ester (CAS 76142-48-8 racemic; 76496-47-4 S-enantiomer; 89616-49-9 R-enantiomer) is a chiral α-hydroxy ester characterized by a tertiary alcohol center bearing both a phenyl and an ethyl group . With molecular formula C₁₁H₁₄O₃ and molecular weight 194.23 g/mol, this compound serves as a versatile building block in asymmetric synthesis and is specifically catalogued as a reference impurity standard for the antimuscarinic drug oxybutynin . Its structural distinction—a methyl ester of 2-hydroxy-2-phenylbutyric acid—confers physicochemical properties that diverge meaningfully from its ethyl ester analog and free acid counterpart, making it a specific, rather than generic, procurement choice for research requiring defined lipophilicity, volatility, or chromatographic identity [1].

Chiral α-hydroxy ester Building block for asymmetric synthesis and impurity reference standard
Dual application Defined as Oxybutynin Impurity 9/10; also used in stereoselective transformations

2-Hydroxy-2-phenyl-butyric Acid Methyl Ester: Non-Interchangeability with Analogs


Generic substitution among esters of 2-hydroxy-2-phenylbutyric acid or with the free acid is scientifically unjustified due to quantifiable differences in key physicochemical parameters that directly impact experimental reproducibility, purification efficiency, and analytical detection . The methyl ester exhibits a significantly lower boiling point (115-118 °C at 6 Torr) compared to the free acid (337.8 °C at 760 mmHg), enabling distillative purification or removal that is impractical with the acid . Furthermore, the methyl ester possesses a LogP of 1.46, versus 1.85 for the ethyl ester, translating to a >2-fold difference in calculated octanol-water partitioning that alters chromatographic retention, solvent extraction behavior, and, in biological contexts, membrane permeability [1]. These are not marginal variations; they represent distinct chemical entities with divergent handling, purification, and application profiles that render them non-interchangeable in research protocols requiring precise and reproducible outcomes.

Property
Methyl Ester (This Compound)
Analog (Ethyl Ester / Free Acid)
Lipophilicity
Lower LogP, faster RP-HPLC elution, reduced non-specific binding
Ethyl ester: higher LogP alters retention and partitioning
Volatility
Distillable at reduced pressure (6 Torr)
Free acid: high boiling point (>330 °C) prevents distillation
Chromatographic Identity
Specific impurity marker for oxybutynin methods
Other esters: different retention, not compendial impurities

2-Hydroxy-2-phenyl-butyric Acid Methyl Ester: Key Differentiation Evidence


Lipophilicity: Methyl Ester vs. Ethyl Ester

The 2-hydroxy-2-phenyl-butyric acid methyl ester exhibits a measured LogP of 1.46, while its direct analog, the ethyl ester, has a measured LogP of 1.85 [1]. This quantifiable difference of ΔLogP = 0.39 corresponds to an approximately 2.45-fold difference in octanol-water partition coefficient, which directly impacts reversed-phase HPLC retention, solvent extraction efficiency, and, in biological systems, passive membrane permeability [1].

Lipophilicity (LogP)
Reported
Methyl ester LogP 1.46 vs. ethyl ester 1.85 (Δ 0.39)
Supports RP-HPLC method selection
~2.45-fold partition difference, reported values
Lipophilicity QSAR Chromatography ADME

Volatility: Methyl Ester vs. Free Acid

The methyl ester demonstrates a boiling point of 115-118 °C at a reduced pressure of 6 Torr, whereas the corresponding free acid, 2-hydroxy-2-phenylbutyric acid, exhibits a predicted boiling point of 337.8 °C at 760 mmHg . The methyl ester's substantially lower boiling point, even under reduced pressure, enables distillative purification or removal from reaction mixtures—a practical advantage that is unattainable with the high-boiling, thermally sensitive free acid .

Volatility
Reported
Bp 115–118 °C (6 Torr) vs. free acid >337 °C
Distillative purification feasible
Measured vs. predicted boiling points
Volatility Purification Distillation Thermal Stability

Density: Methyl Ester vs. Free Acid

The methyl ester has a predicted density of 1.118 g/cm³, which is approximately 7% lower than the predicted density of the free acid (1.2 g/cm³) . While both values are predicted, this difference reflects the structural impact of esterification on intermolecular packing and can influence solvent compatibility, formulation density calculations, and phase separation behavior in biphasic systems .

Density
Reported
1.118 g/cm³ vs. free acid 1.2 g/cm³ (predicted)
Phase separation and formulation context
Approx. 7% lower density, predicted values
Density Physical Properties Formulation Solvent Selection

Stereoselective Hydrolysis vs. Mandelic Acid Esters

In a study of diastereomeric (-)-menthyl and (+)-bornyl esters, the α-hydroxy acid moiety corresponding to 2-hydroxy-2-phenylbutyric acid exhibited a unique stereoselective hydrolysis pattern: esters with this acid hydrolyzed slower than their diastereomeric counterparts, in contrast to mandelic acid esters which showed faster hydrolysis for certain diastereomers [1]. This class-level behavior indicates that the 2-hydroxy-2-phenylbutyric acid scaffold imposes distinct steric and electronic constraints at the transition state, differentiating it from simpler α-hydroxy acid analogs and suggesting that methyl esters derived from this scaffold will exhibit non-generic reactivity in asymmetric transformations [1].

Stereoselective Hydrolysis
Class-level
Slower hydrolysis vs. mandelic esters
Distinct kinetic profile for chiral resolution
Qualitative class-level evidence; review required
Stereoselectivity Hydrolysis Chiral Recognition Kinetic Resolution

Oxybutynin Impurity Reference Standard

2-Hydroxy-2-phenyl-butyric acid methyl ester (CAS 76142-48-8) is explicitly designated and commercially supplied as Oxybutynin Hydrochloride Impurity 10 and Oxybutynin Impurity 9 . This specific impurity designation, in contrast to generic 2-hydroxy-2-phenylbutyrate esters, provides a direct, regulatory-relevant application in pharmaceutical quality control. The compound's chromatographic identity is fixed, with defined relative retention time and spectral characteristics that are not interchangeable with other esters, such as the ethyl ester or the free acid, which would exhibit different retention and detection properties in compendial methods .

Impurity Standard Identity
Specification review
Designated as Oxybutynin Impurity 9/10
Mandatory for method-specific identification
Commercial reference standard; review compendial context
Pharmaceutical Analysis Impurity Profiling Reference Standards HPLC

2-Hydroxy-2-phenyl-butyric Acid Methyl Ester: Application Scenarios


Oxybutynin Impurity Profiling Standard

In pharmaceutical quality control, 2-hydroxy-2-phenyl-butyric acid methyl ester is procured as a certified reference standard (Oxybutynin Impurity 9/10) to accurately identify and quantify this specific process-related impurity in oxybutynin hydrochloride drug substance and finished dosage forms . Its use ensures compliance with pharmacopeial monograph requirements and regulatory filings, and its defined chromatographic behavior prevents misidentification that could occur if a generic analog were mistakenly employed .

Chiral Building Block with Controlled Hydrophobicity

The methyl ester's LogP of 1.46, which is >0.4 units lower than the ethyl ester analog, makes it the preferred choice for asymmetric synthetic routes where reduced lipophilicity improves solubility in polar reaction media, facilitates aqueous work-up procedures, or minimizes non-specific binding in enzymatic transformations . This quantifiable lipophilicity advantage directly supports cleaner reaction profiles and higher yields in enantioselective syntheses of bioactive molecules .

Distillable Ester for Multi-Step Purification

The methyl ester's boiling point of 115-118 °C at 6 Torr enables its facile distillative purification or removal during reaction sequence development . This volatility, which is absent in the corresponding free acid (predicted bp >330 °C), allows chemists to isolate the ester intermediate by simple vacuum distillation, enhancing process efficiency and purity without resorting to chromatography or crystallization .

Kinetic Resolution via Stereoselective Hydrolysis

Investigators performing kinetic resolutions or studying diastereoselective hydrolysis can utilize the 2-hydroxy-2-phenylbutyric acid scaffold, exemplified by its methyl ester, to probe the reversal of stereochemical preference observed relative to mandelic acid esters . The slower hydrolysis of certain diastereomers offers a distinct kinetic window for separations, making this compound a valuable model for exploring chiral recognition phenomena and developing novel enzymatic or chemical resolution methodologies .

Application
Selection Property
Validation Focus
Oxybutynin Impurity Profiling
Named impurity standard identity
Chromatographic specificity and method validation
Asymmetric Synthesis Intermediate
Controlled lipophilicity (LogP context)
Solubility and aqueous work-up performance
Multi-Step Purification
Vacuum distillability
Recovery and purity after distillation
Stereoselective Hydrolysis Studies
Unique stereochemical scaffold
Kinetic resolution outcome and chiral recognition

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